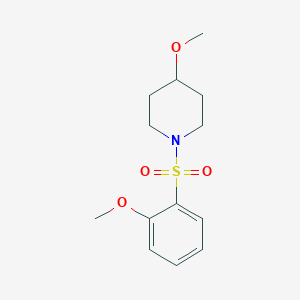![molecular formula C17H22N2O2S B6583310 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 850593-09-8](/img/structure/B6583310.png)
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide, or DMAT, is an organic compound with a wide range of applications in scientific research and other fields. DMAT is a derivative of acetamide, which is a common organic compound with a wide range of applications. DMAT has been used in a variety of applications, including in the synthesis of drugs, the manufacture of dyes and pigments, and as a catalyst in organic synthesis. DMAT has also been used in the synthesis of a variety of pharmaceuticals, including anti-cancer agents, opioids, and anti-inflammatory agents. In addition, DMAT has been used in the synthesis of a variety of other organic compounds, including polymers and surfactants.
Wissenschaftliche Forschungsanwendungen
DMAT has been used in a variety of scientific research applications, including in the synthesis of drugs, the manufacture of dyes and pigments, and as a catalyst in organic synthesis. DMAT has also been used in the synthesis of a variety of pharmaceuticals, including anti-cancer agents, opioids, and anti-inflammatory agents. In addition, DMAT has been used in the synthesis of a variety of other organic compounds, including polymers and surfactants. DMAT has also been used in the synthesis of a variety of other organic compounds, including polymers and surfactants.
Wirkmechanismus
Mode of Action
Benzeneacetamide derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets would depend on the specific biological context and the nature of the target.
Biochemical Pathways
The compound, being a derivative of benzeneacetamide, might be involved in electrophilic aromatic substitution reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DMAT in laboratory experiments has a number of advantages and limitations. One advantage is that DMAT is relatively inexpensive and easy to obtain. Additionally, DMAT is relatively stable and can be stored for long periods of time without degradation. However, DMAT is also relatively non-selective and can react with a variety of other molecules, which can lead to unwanted side reactions. Additionally, DMAT can be toxic if handled improperly and can cause skin irritation.
Zukünftige Richtungen
Due to its wide range of applications, there are a variety of potential future directions for DMAT. For example, DMAT could be used in the synthesis of new drugs and pharmaceuticals, as well as in the synthesis of new dyes and pigments. Additionally, DMAT could be used in the synthesis of new polymers and surfactants. Furthermore, DMAT could be studied further to determine its potential applications in the treatment of neurological disorders and other diseases. Finally, DMAT could be studied further to determine its potential as an inhibitor of acetylcholinesterase, which could have implications for the treatment of Alzheimer's disease.
Synthesemethoden
DMAT can be synthesized through a variety of methods. The most common method is a reaction between acetamide and dimethylamine in the presence of a base, such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product, DMAT. Other methods of synthesis include the reaction of dimethylamine and thiophen-2-ylacetamide in the presence of a base, such as potassium hydroxide, and the reaction of dimethylamine and 4-methoxyphenylacetamide in the presence of a base, such as sodium hydroxide.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-19(2)15(16-5-4-10-22-16)12-18-17(20)11-13-6-8-14(21-3)9-7-13/h4-10,15H,11-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCYKUKGLMYLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)OC)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165047 | |
| Record name | N-[2-(Dimethylamino)-2-(2-thienyl)ethyl]-4-methoxybenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850593-09-8 | |
| Record name | N-[2-(Dimethylamino)-2-(2-thienyl)ethyl]-4-methoxybenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850593-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Dimethylamino)-2-(2-thienyl)ethyl]-4-methoxybenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6583234.png)
![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)

![N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6583256.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6583282.png)
![1-(2,3-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6583294.png)
![1-(2,3-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6583296.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6583305.png)
![3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one](/img/structure/B6583312.png)
![3-(2,5-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B6583320.png)